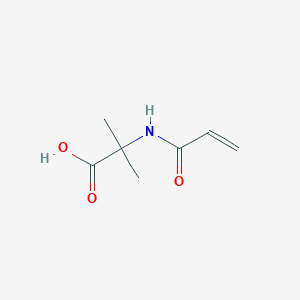

N-Acryloyl-2-methylalanine

描述

N-Acryloyl-2-methylalanine is an organic compound with the molecular formula C7H11NO3. It is a derivative of alanine, where the amino group is substituted with an acryloyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to undergo polymerization reactions.

准备方法

Synthetic Routes and Reaction Conditions

N-Acryloyl-2-methylalanine can be synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride. The process involves the following steps :

Reactants: 2-aminoisobutyric acid (47.44 g, 0.46 mmol) and hydroquinone (0.5 g) are added to a solution of sodium hydroxide (36.8 g, 0.92 mmol) in water (200 mL).

Reaction Conditions: The solution is maintained at 0°C under nitrogen for 1 hour.

Addition of Acryloyl Chloride: Acryloyl chloride (41.63 g, 0.46 mmol) is added dropwise to the solution.

Completion: The reaction mixture is stirred until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound typically involve continuous flow processes to ensure efficient and scalable synthesis. These methods often use acryloyl chloride and suitable amines under controlled conditions to achieve high yields and purity .

化学反应分析

Types of Reactions

N-Acryloyl-2-methylalanine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polyacrylamides, which are useful in various applications.

Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Substitution: Typically involves nucleophiles such as amines or thiols.

Major Products

Polyacrylamides: Formed through polymerization.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

Polymer Chemistry

NAMA serves as a monomer in the synthesis of various polymers. Its acryloyl group allows for the formation of cross-linked networks, which can enhance material properties such as mechanical strength and thermal stability.

Key Findings:

- NAMA can be polymerized to create hydrogels with tunable properties, making it suitable for applications in drug delivery systems .

- The ability to form copolymers with other monomers expands its utility in creating specialized materials for specific applications.

Materials Science

In materials science, NAMA is utilized in developing advanced materials with unique physical and chemical properties. It contributes to the fabrication of coatings, adhesives, and functional films.

Case Study:

A study demonstrated the use of NAMA in creating thin polymeric films that exhibited enhanced adhesion properties for biological applications. These films were characterized by their transparency and resistance to mechanical manipulation, making them ideal for biomedical devices .

Biology and Medicine

NAMA has garnered attention in biomedical research, particularly in the development of drug delivery systems and tissue engineering scaffolds.

Applications:

- Drug Delivery: NAMA-based hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.

- Tissue Engineering: The compound's biocompatibility allows it to be used in scaffolds that support cell growth and tissue regeneration .

Data Table: Applications of N-Acryloyl-2-methylalanine

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for hydrogels | Tunable properties |

| Materials Science | Coatings and adhesives | Enhanced adhesion |

| Biomedical Applications | Drug delivery systems | Controlled release mechanisms |

| Tissue engineering scaffolds | Biocompatibility |

作用机制

The mechanism of action of N-Acryloyl-2-methylalanine primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired properties .

相似化合物的比较

Similar Compounds

- 2-Acrylamido-2-methylpropanoic acid

- 2-Methyl-2-(prop-2-enamido)propanoic acid

Uniqueness

N-Acryloyl-2-methylalanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form polymers with unique properties. Its ability to undergo polymerization and substitution reactions makes it a versatile compound in various fields of research and industry .

生物活性

N-Acryloyl-2-methylalanine is a synthetic amino acid derivative that has garnered interest in various fields, including polymer chemistry and biomedical applications. This compound is characterized by its ability to undergo polymerization and its potential for biological activity, particularly in drug delivery systems and tissue engineering.

This compound has the molecular formula and a molecular weight of approximately 157.17 g/mol. It is synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride, resulting in a compound that can participate in various chemical reactions, including polymerization and nucleophilic substitutions.

The biological activity of this compound is primarily linked to its role as a monomer in the synthesis of polymers that exhibit hemostatic properties. When incorporated into hydrogels, it can enhance coagulation processes, making it useful in wound healing applications. The polymerization process can be initiated by free radicals or UV light, leading to the formation of cross-linked structures that are stable and biocompatible .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound-based polymers in various biological assays:

- Hemostasis : A study highlighted the use of N-acryloyl-terminated polymers in creating hemostatic sponges. These sponges showed significant liquid absorption and promoted coagulation, indicating their potential for clinical use in bleeding control.

- Cell Proliferation : Research involving polymer films functionalized with this compound revealed that these materials could support cell adhesion and proliferation. The films demonstrated cytocompatibility, making them suitable for tissue engineering applications .

- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery, where its ability to form hydrogels can facilitate controlled release mechanisms for therapeutic agents.

Case Study 1: Hemostatic Applications

A clinical evaluation was conducted on the use of N-acryloyl-based hydrogels in surgical settings. The results indicated that these materials effectively reduced bleeding times and improved patient outcomes during surgical procedures involving significant blood loss.

Case Study 2: Tissue Engineering

In another study focused on tissue engineering, scaffolds made from this compound were implanted in animal models. The scaffolds supported cellular infiltration and tissue regeneration over time, demonstrating their potential as biomaterials for reconstructive surgery.

Data Table: Comparative Analysis of Biological Activities

属性

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBFWDHYZMVTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314794 | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29513-50-6 | |

| Record name | NSC288647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。